6-Hydroxy-5-benzofurancarboxaldehyde
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Overview
Description
6-Hydroxybenzofuran-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, featuring a hydroxyl group at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-5-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-Hydroxybenzofuran-5-carbaldehyde .
Industrial Production Methods: Industrial production methods for 6-Hydroxybenzofuran-5-carbaldehyde are designed to be cost-effective and scalable. The process involves the same synthetic route as described above but optimized for large-scale production. This includes the use of safer reagents, efficient reaction conditions, and environmentally benign processes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: 6-Hydroxybenzofuran-5-carboxylic acid.
Reduction: 6-Hydroxybenzofuran-5-methanol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
6-Hydroxybenzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: Research has shown its potential in developing drugs with anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxybenzofuran-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Hydroxybenzofuran-6-carbaldehyde: The position of the hydroxyl and aldehyde groups is reversed, leading to different reactivity and biological activity.
6-Methoxybenzofuran-5-carbaldehyde: The methoxy group replaces the hydroxyl group, affecting its chemical properties and reactivity
Uniqueness: 6-Hydroxybenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-hydroxy-1-benzofuran-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDYEDIKYWNXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483308 |
Source
|
Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-22-7 |
Source
|
Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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